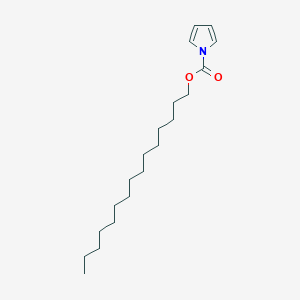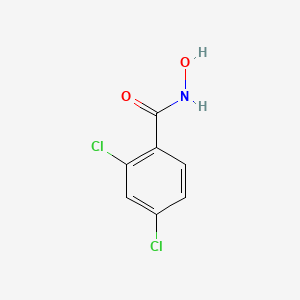![molecular formula C11H15Cl3N2O3 B11995709 N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11995709.png)
N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE is a complex organic compound that belongs to the class of furan derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the furan ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the carboxylic acid group: This step may involve oxidation reactions.
Attachment of the 2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl group: This can be done through substitution reactions, where the appropriate amine and alkyl halide are reacted under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxylic acid group may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a lead compound for drug discovery. Its structural features could be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In industry, FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE may be used in the production of specialty chemicals, polymers, or materials with unique properties. Its reactivity and functional groups make it a versatile compound for various industrial applications.
Mecanismo De Acción
The mechanism of action of FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may bind to the active site of enzymes, blocking their activity.
Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.
Pathway interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE include other furan derivatives with different substituents. Examples include:
- FURAN-2-CARBOXYLIC ACID derivatives with different alkyl or aryl groups.
- Compounds with variations in the amino or methoxy groups.
Uniqueness
The uniqueness of FURAN-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-AMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H15Cl3N2O3 |
|---|---|
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C11H15Cl3N2O3/c1-18-6-3-5-15-10(11(12,13)14)16-9(17)8-4-2-7-19-8/h2,4,7,10,15H,3,5-6H2,1H3,(H,16,17) |
Clave InChI |
FEBHSNQKQGTCBC-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995651.png)
![4-[(E)-{[3-(2,4-dichlorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11995661.png)
![(E)-3,5-dimethylphenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11995667.png)
![N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B11995688.png)
![1-butyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11995694.png)


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11995715.png)
![Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11995724.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)

